6-Isopropoxy-1H-indole-2-carboxylic acid
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Overview
Description
6-Isopropoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. . The compound’s structure consists of an indole core with an isopropoxy group at the 6-position and a carboxylic acid group at the 2-position, making it a unique and valuable molecule for research and industrial applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-isopropoxy-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . It is plausible that this compound interacts with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that this compound has similar effects.
Biochemical Analysis
Biochemical Properties
6-Isopropoxy-1H-indole-2-carboxylic acid, like other indole derivatives, is expected to interact with multiple receptors, enzymes, proteins, and other biomolecules These interactions contribute to its role in various biochemical reactions
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities, influencing cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxy-1H-indole-2-carboxylic acid typically involves the functionalization of the indole core. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced techniques such as microwave-assisted synthesis and flow chemistry. These methods enhance reaction efficiency and scalability, making the production process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Isopropoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Isopropoxy-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Indole-2-carboxylic acid: Shares the indole core but lacks the isopropoxy group, leading to different chemical and biological properties.
6-Methoxy-1H-indole-2-carboxylic acid: Similar structure with a methoxy group instead of an isopropoxy group, resulting in variations in reactivity and applications.
Uniqueness: 6-Isopropoxy-1H-indole-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs, materials, and agrochemicals .
Properties
IUPAC Name |
6-propan-2-yloxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7(2)16-9-4-3-8-5-11(12(14)15)13-10(8)6-9/h3-7,13H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVWOKZJVXUQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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